Tris(cyclopentadienyl)gadolinium

Spintronics Magnetic Semiconductors MOCVD

Tris(cyclopentadienyl)gadolinium (GdCp3) is the oxygen-free precursor of choice for CVD/ALD of Gd-containing thin films. It eliminates oxide-phase artifacts seen with Gd(thd)3, enabling intrinsic magnetic measurements. High-spin (S=7/2) with weak exchange coupling (J=-1.1 cm⁻¹) for magnetically dilute materials. Thermal stability to 295°C surpasses substituted analogs. Green luminescence (λmax=523 nm) enables real-time process control. 99.9%–99.999% purity for semiconductor-grade applications.

Molecular Formula C15H15Gd
Molecular Weight 352.5 g/mol
Cat. No. B8260337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(cyclopentadienyl)gadolinium
Molecular FormulaC15H15Gd
Molecular Weight352.5 g/mol
Structural Identifiers
SMILESC1C=CC=[C-]1.C1C=CC=[C-]1.C1C=CC=[C-]1.[Gd+3]
InChIInChI=1S/3C5H5.Gd/c3*1-2-4-5-3-1;/h3*1-3H,4H2;/q3*-1;+3
InChIKeyWPVCUPCREAIUBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tris(cyclopentadienyl)gadolinium Gd(Cp)3: Baseline Properties and Procurement Considerations


Tris(cyclopentadienyl)gadolinium, Gd(C5H5)3 or GdCp3, is a homoleptic organometallic compound of the lanthanide series. It is a solid, pyrophoric material with a melting point of 295 °C (with decomposition) that must be stored under inert atmosphere at 2-8°C . The compound is commercially available in high-purity grades ranging from 99% to 99.999% trace metals basis, making it suitable for demanding electronic and optical applications [1]. Its primary industrial and research use is as a metal-organic precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD) of gadolinium-containing thin films, particularly for high-k dielectrics and magnetic semiconductors [2].

Why In-Class Gadolinium Precursors Cannot Simply Substitute for Tris(cyclopentadienyl)gadolinium


Gadolinium precursors for thin-film deposition are not interchangeable. The choice of ligand system directly dictates oxygen impurity levels, thermal stability, volatility, and the resulting magnetic and electronic properties of the deposited film. For example, oxygen-containing precursors like Gd(thd)3 introduce unwanted oxide phases that drastically alter film properties [1]. Substituted cyclopentadienyl complexes, such as Gd(iPrCp)3, offer different volatility profiles and growth characteristics optimized for ALD, but may not be suitable for all CVD processes [2]. The following evidence quantifies the specific, measurable differentiators that justify the selection of the unsubstituted Gd(Cp)3 over its closest analogs for specific applications.

Quantitative Differentiation Evidence for Tris(cyclopentadienyl)gadolinium Gd(Cp)3


Oxygen-Free Ligand Architecture Enables Intrinsic Magnetic Property Control vs. Oxygen-Containing Gd(thd)3

Gd(Cp)3 contains no oxygen in its ligand framework, unlike the common alternative Gd(thd)3. MOCVD-grown GaGdN films using Gd(Cp)3 are oxygen-free by EDS analysis, while films from Gd(thd)3 contain significant oxygen impurities. Critically, this oxygen presence correlates with dramatically different magnetic properties: films from Gd(Cp)3 exhibit ordinary Hall effect with no signs of ferromagnetism, whereas films from Gd(thd)3 show anomalous Hall effect and strong room-temperature ferromagnetism [1][2]. This demonstrates that precursor oxygen content directly dictates the film's spintronic functionality.

Spintronics Magnetic Semiconductors MOCVD

High Magnetic Moment of S=7/2 Distinguishes Gd(Cp)3 Among Lanthanide Tris-cyclopentadienyl Complexes

Tris(cyclopentadienyl)gadolinium(III) possesses a spin state of S=7/2, the maximum possible for the lanthanide series, due to the half-filled 4f7 electron configuration of Gd3+. Comparative magnetic moment measurements of tris(cyclopentadienyl)lanthanides show Gd(Cp)3 has a measured magnetic moment of 8.86 Bohr magnetons (B.M.), significantly higher than other lanthanide analogs such as Sm(Cp)3 (1.62 B.M.) and Yb(Cp)3 (4.81 B.M.) [1]. This high spin state makes Gd(Cp)3 a unique building block for constructing high-spin molecular assemblies and probing magnetic exchange interactions.

Molecular Magnetism Coordination Chemistry Magnetic Materials

Thermal Stability up to 295°C Enables High-Temperature CVD Processing vs. Substituted Analogs

Gd(Cp)3 has a reported melting point of 295 °C with decomposition, indicating substantial thermal stability for a cyclopentadienyl complex . In contrast, substituted cyclopentadienyl derivatives such as n-butyl-substituted gadolinium complexes decompose at significantly lower temperatures, approximately 150 °C, limiting their utility in high-temperature deposition processes . The unsubstituted Cp ligand provides a higher thermal budget, which is critical for achieving desired film crystallinity and purity in CVD.

CVD ALD Precursor Stability

Commercial Availability in High-Purity Grades (up to 99.999%) for Semiconductor-Grade Applications

Gd(Cp)3 is commercially available in multiple high-purity grades, ranging from 99% (2N) to 99.999% (5N) trace metals basis [1]. This level of purity is essential for semiconductor applications where even trace metal impurities can degrade device performance. The availability of defined, high-purity material from established vendors provides a reliable supply chain and batch-to-batch consistency for industrial processes, in contrast to less-common or research-grade-only alternatives.

Semiconductor Fabrication High-k Dielectrics Materials Purity

Volatility and Luminescence Properties Distinct from Substituted Cp Derivatives

Gd(Cp)3 is reported to be sufficiently volatile for use as a CVD precursor, with ether solutions exhibiting green luminescence (λmax=523 nm, quantum yield φ=0.2) [1]. While quantitative vapor pressure data is limited, its established use in MOCVD processes for GaGdN film growth demonstrates practical volatility [2]. In comparison, Gd(MeCp)3 requires a vaporization temperature of 155-160 °C at 6 mbar for ALD applications, indicating that unsubstituted Gd(Cp)3 may offer different volatility characteristics suitable for alternative deposition regimes [3]. The luminescence property, absent in many non-cyclopentadienyl precursors, offers a potential in situ diagnostic for precursor delivery.

CVD MOCVD Luminescent Materials

Weak Exchange Coupling (J=-1.1 cm⁻¹) Enables Near-Independent Spin Centers in Trinuclear Assemblies

In trinuclear coordination assemblies of the formula {cryptand(K+)}2{MnII(CN)2Pc·(ML)2}2−, when ML = Cp3GdIII (S=7/2), the estimated exchange interaction between MnII (S=1/2) and GdIII spins is only J = -1.1 cm⁻¹ [1]. This extremely weak antiferromagnetic coupling results in nearly independent magnetic centers, and no transition to a high-spin state is observed down to 2 K. In stark contrast, the analogous assembly with MnII(acac)2 (S=5/2) shows strong antiferromagnetic coupling with J = -17.6 cm⁻¹, leading to a high S=9/2 ground state. This demonstrates that Cp3GdIII acts as a magnetically dilute unit, preserving the individual spin characteristics of adjacent metal centers.

Molecular Magnetism Spin Coupling Coordination Chemistry

Optimal Application Scenarios for Tris(cyclopentadienyl)gadolinium Based on Quantitative Evidence


MOCVD Growth of Intrinsic Gd-Doped GaN for Spintronic Research Requiring Oxygen-Free Films

When investigating the intrinsic magnetic properties of Gd-doped GaN, the use of an oxygen-free precursor is non-negotiable. The direct head-to-head comparison evidence demonstrates that Gd(Cp)3 yields oxygen-free films with ordinary Hall effect, whereas the oxygen-containing alternative Gd(thd)3 introduces oxide phases that induce strong, artifact-based ferromagnetism. Procurement of Gd(Cp)3 is thus mandated for any study aiming to isolate the effects of Gd doping from oxygen-related defects [1][2].

Synthesis of High-Spin Molecular Assemblies with Tunable Magnetic Exchange

The quantitative magnetic data establishes Gd(Cp)3 as a high-spin (S=7/2) building block with uniquely weak exchange coupling (J=-1.1 cm⁻¹) when coordinated to other paramagnetic centers. This makes it the precursor of choice for constructing magnetically dilute, high-spin molecules where strong coupling is undesirable, enabling the study of single-ion anisotropy and the creation of complex materials with precisely controlled magnetic interactions [1][2].

High-Temperature CVD of Gadolinium Oxide Thin Films for High-k Dielectrics

For CVD processes requiring elevated substrate temperatures (>200 °C) to achieve high-quality crystalline Gd2O3 films, the thermal stability of Gd(Cp)3 (decomposition at 295 °C) provides a critical advantage over less stable substituted analogs (decomposing ~150 °C). This wider thermal budget reduces the risk of precursor degradation in delivery lines and ensures consistent film growth. The availability of 99.999% purity material further meets the stringent purity requirements of semiconductor fabrication [1][2][3].

Luminescence-Sensitized Deposition Monitoring in MOCVD Systems

The characteristic green luminescence of Gd(Cp)3 (λmax=523 nm) in solution offers a unique, non-invasive diagnostic tool for monitoring precursor delivery and concentration during MOCVD processes. This optical property, not shared by many alternative precursors, can be exploited for real-time process control, improving reproducibility and reducing material waste [1].

Quote Request

Request a Quote for Tris(cyclopentadienyl)gadolinium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.